molecular formula C28H27F4N7O3S B560664 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid

Cat. No.: B560664
M. Wt: 617.6 g/mol
InChI Key: HDYUXDNMHBQKAU-UHFFFAOYSA-N
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Description

LY-2584702 tosylate salt is a selective ATP-competitive inhibitor of p70S6 kinase, a key enzyme in the MAPK/ERK signaling pathway. This compound has shown significant potential in cancer research due to its ability to inhibit the phosphorylation of the S6 ribosomal protein, which is crucial for cell growth and proliferation .

Preparation Methods

The synthesis of LY-2584702 tosylate salt involves several steps, starting with the preparation of the free base form of LY-2584702. The free base is then reacted with p-toluenesulfonic acid to form the tosylate salt. The reaction conditions typically involve dissolving the free base in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and then adding p-toluenesulfonic acid under controlled temperature and stirring conditions .

Chemical Reactions Analysis

LY-2584702 tosylate salt primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. Common reagents used in these reactions include various acids and bases, which facilitate the formation of different derivatives of the compound. The major products formed from these reactions are typically other salts or ester derivatives of LY-2584702 .

Scientific Research Applications

Comparison with Similar Compounds

LY-2584702 tosylate salt is unique in its high selectivity and potency as a p70S6 kinase inhibitor. Similar compounds include LY-2584702 free base and LY-2584702 hydrochloride, which share the same core structure but differ in their salt forms. These variations can affect the solubility and stability of the compounds, but their biological activities remain similar .

Properties

IUPAC Name

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N7.C7H8O3S/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYUXDNMHBQKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F4N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dissolve 4-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine (20 g, 44.9 mmoles) in a 20:1H2O:acetone mixture (360 mL). Add a solution of p-toluenesulfonic acid monohydrate (10.25 g, 53.9 mmoles, 1.2 eq) in a 20:1 H2O:acetone mixture (40 mL) to the reaction over 20 minutes at 20° C. Heat the reaction mixture to 55° C., hold for 1 hour, then cool to 25° C. over 1 hour. Filter the solid and wash the cake with water (40 mL). Drying under vacuum at 50° C. affords 4-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine p-toluenesulfonate (23.9 g, 86%) as a white solid.
Quantity
10.25 g
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two
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40 mL
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Quantity
360 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 1-L round bottom flask with overhead stirrer charge with 60.12 g of 4-{4-[4-(4-Fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine (prepared according to either of the above preparations without the final salt formation step), followed by 250 mL of 5% aq. MeOH. Stir the resulting slurry and add p-toluenesulfonic acid monohydrate (26.88 g) followed by a rinse forward with the remaining 50 mL of 5% aq. MeOH. Stir the resulting slurry and cool the crystals to 5° C. After 1 h at 5° C., stop stirring and filter the slurry on a Buchner funnel Rinse the flask out with 75 mL of cold 5% aq. MeOH and use this rinse to wash the filter cake. Transfer the solids to a weighing dish and dry at 50° C. in vacuo all day and all night, with a slow air bleed. The final weight is 71.44 g.
[Compound]
Name
final salt
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0 (± 1) mol
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Reaction Step Two
Quantity
26.88 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dissolve 4-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine (20 g, 44.9 mmoles) in a 20:1 H2O:acetone mixture (360 mL). Add a solution of p-toluenesulfonic acid monohydrate (10.25 g; 53.9 mmoles; 1.2 eq) in a 20:1 H2O: acetone mixture (40 mL) to the reaction over 20 minutes at 20° C. Heat the reaction mixture to 55° C., hold for 1 hour, then cool to 25° C. over 1 hour. Filter the solid and wash the cake with water (40 mL). Drying under vacuum at 50° C. affords 4-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine p-toluenesulfonate (23.9 g; 86%) as a white solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
10.25 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Customer
Q & A

Q1: What is the primary target of LY2584702 tosylate and how does it impact cellular processes?

A1: LY2584702 tosylate specifically inhibits S6K1 [, , ], a key downstream effector of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and metabolism. By inhibiting S6K1, LY2584702 tosylate disrupts these cellular processes, ultimately impacting various physiological functions.

Q2: What are the effects of LY2584702 tosylate on bone marrow stromal cells (BMSCs)?

A2: Research suggests that LY2584702 tosylate impairs both self-renewal and osteogenic differentiation of BMSCs []. Specifically, it reduces the number of colonies formed by BMSCs in culture and inhibits the expression of osteoblast marker genes, alkaline phosphatase (ALP) activity, and matrix mineralization, all of which are crucial for bone formation.

Q3: How does the inhibitory effect of LY2584702 tosylate on Wnt3a-induced osteoblast differentiation compare to rapamycin?

A3: While both LY2584702 tosylate and rapamycin (an mTORC1 inhibitor) inhibit Wnt3a-induced osteoblast differentiation and protein anabolism, LY2584702 tosylate shows a weaker inhibitory effect compared to rapamycin []. This suggests that while S6K1 plays a role in mediating Wnt3a's effects, other downstream targets of mTORC1 might also be involved.

Q4: Has LY2584702 tosylate been investigated in clinical trials?

A4: Yes, LY2584702 tosylate has been investigated in phase I clinical trials for patients with advanced solid tumors [, ]. These trials aimed to evaluate the safety, tolerability, and potential anti-tumor activity of the compound.

Q5: Does LY2584702 tosylate impact adipose tissue and liver function?

A5: Studies in diet-induced obese mice show that LY2584702 tosylate can hamper fat mass expansion, potentially by affecting the commitment of precursor cells to the adipogenic lineage []. Additionally, the compound appears to improve dyslipidemia and hepatic steatosis, suggesting a potential role in ameliorating metabolic dysfunction [].

Q6: What are the implications of LY2584702 tosylate's impact on reproductive longevity?

A6: Research in murine models suggests that transient inhibition of the rpS6 axis, the downstream target of LY2584702 tosylate, can potentially rejuvenate aging ovaries []. This effect was observed through increased serum Anti-Mullerian hormone levels, a greater number of ovarian follicles, and improved mating frequencies and live birth rates in treated mice compared to controls [].

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